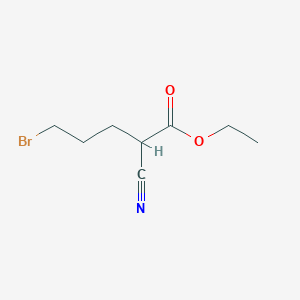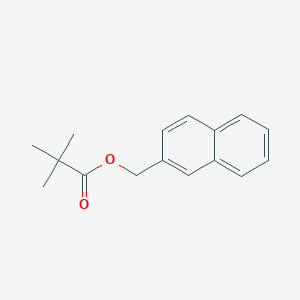
(Naphthalen-2-yl)methyl 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Naphthalen-2-yl)methyl 2,2-dimethylpropanoate is an organic compound with the chemical formula C₁₅H₁₆O₂ It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methyl ester group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalen-2-yl)methyl 2,2-dimethylpropanoate typically involves the esterification of naphthalen-2-ylmethanol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Naphthalen-2-yl)methyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Naphthalen-2-ylmethanoic acid or naphthalen-2-yl ketone.
Reduction: Naphthalen-2-ylmethanol.
Substitution: Nitrated or halogenated derivatives of the naphthalene ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Naphthalen-2-yl)methyl 2,2-dimethylpropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions and metabolic pathways. Its structural similarity to certain biological molecules makes it a useful probe in biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound is used as an intermediate in the production of dyes, fragrances, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (Naphthalen-2-yl)methyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active naphthalen-2-ylmethanol, which can then interact with biological molecules. The aromatic ring structure allows for π-π interactions with aromatic amino acids in proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,2-dimethylpropanoate: A simpler ester with similar reactivity but lacking the aromatic ring.
Naphthalen-2-ylmethanol: The alcohol derivative of the compound, which can be used in similar applications.
Naphthalen-2-yl acetate: Another ester derivative with different reactivity due to the acetate group.
Uniqueness
(Naphthalen-2-yl)methyl 2,2-dimethylpropanoate is unique due to the combination of the naphthalene ring and the 2,2-dimethylpropanoate ester group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
184424-59-7 |
|---|---|
Formule moléculaire |
C16H18O2 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
naphthalen-2-ylmethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H18O2/c1-16(2,3)15(17)18-11-12-8-9-13-6-4-5-7-14(13)10-12/h4-10H,11H2,1-3H3 |
Clé InChI |
WFFLFTRDRLYLHV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


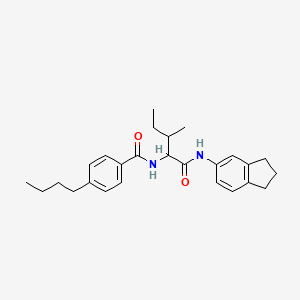
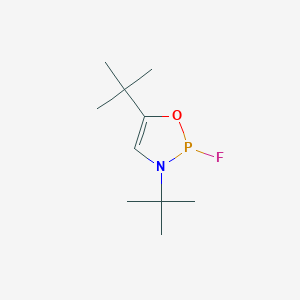

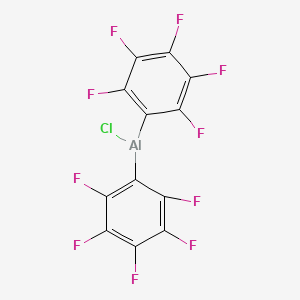
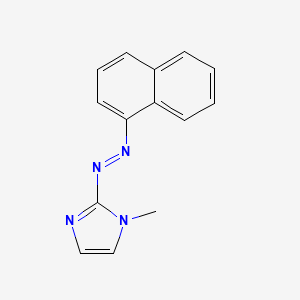
![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)
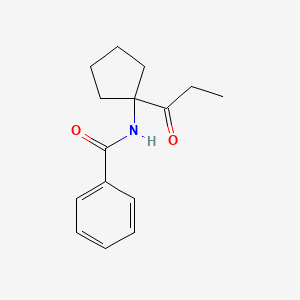



![4,4'-[Sulfinylbis(sulfanylmethanylylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14243339.png)

